Alstonerine
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Overview
Description
Alstonerine is a natural product found in Alstonia macrophylla and Alstonia angustifolia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Alstonerine's total synthesis was achieved in an enantioselective manner from L-tryptophan, utilizing a novel application of a Pauson-Khand reaction to synthesize an azabridged bicyclic skeleton. This development represents a significant advancement in the synthesis of complex natural products (Miller & Martin, 2007).
- Another approach to synthesize alstonerine involves regioselective and stereospecific aziridine ring-opening, which highlights the versatility of methods available for its production (Craig et al., 2013).
- The phosphine-catalyzed [4 + 2] annulation method has been applied in the formal synthesis of alstonerine, demonstrating its adaptability in synthetic chemistry (Tran & Kwon, 2005).
Biological Applications
- Alstonerine is a part of a group of alkaloids isolated from the stem-bark of Alstonia macrophylla, a plant known for its medicinal properties. Its isolation and characterization contribute to understanding the biological activities of natural products (Kam et al., 1999).
- The presence of alstonerine in various species of Alstonia highlights its significance in the study of plant alkaloids and their potential pharmacological applications (Atta-ur-rahman et al., 1987).
properties
Product Name |
Alstonerine |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[(1S,12S,13R,18R)-3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl]ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3/t14-,17+,19-,20-/m0/s1 |
InChI Key |
PMIRJPWEIZTLEG-KTGNWYGMSA-N |
Isomeric SMILES |
CC(=O)C1=COC[C@@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3C)C5=CC=CC=C5N4C |
Canonical SMILES |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
synonyms |
alstonerine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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